Cas no 81237-69-6 (5-Bromo-1,2,3,4-tetrahydroisoquinoline)

5-Bromo-1,2,3,4-tetrahydroisoquinoline structure
81237-69-6 structure
اسم المنتج:5-Bromo-1,2,3,4-tetrahydroisoquinoline
كاس عدد:81237-69-6
وسط:C9H10BrN
ميغاواط:212.086401462555
MDL:MFCD08544279
CID:60312

5-Bromo-1,2,3,4-tetrahydroisoquinoline الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
    • 5-Bromo-1,2,3,4-tetrahdyroisoquinoline
    • 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
    • Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-
    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline (ACI)
    • MDL: MFCD08544279
    • نواة داخلي: 1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
    • مفتاح Inchi: IZCCDTQAIOPIGY-UHFFFAOYSA-N
    • ابتسامات: BrC1C2CCNCC=2C=CC=1

حساب السمة

  • نوعية دقيقة: 211.00000
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 1
  • عدد الذرات الثقيلة: 11
  • تدوير ملزمة العد: 0

الخصائص التجريبية

  • نقطة الغليان: 294.3°C at 760 mmHg
  • بسا: 12.03000
  • لوغب: 2.42360

5-Bromo-1,2,3,4-tetrahydroisoquinoline أمن المعلومات

  • وصف الخطر: H302-H315-H319-H332-H335
  • رمز الفئة الخطرة: 22-51
  • تحديد البضائع الخطرة: Xn
  • ظروف التخزين:Keep in dark place,Sealed in dry,2-8°C

5-Bromo-1,2,3,4-tetrahydroisoquinoline الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Ambeed
A189602-10g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97%
10g
$174.0 2025-02-25
Enamine
EN300-61677-5.0g
5-bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 95%
5g
$113.0 2023-05-03
abcr
AB443174-25 g
5-Bromo-1,2,3,4-tetrahydroisoquinoline, 95%; .
81237-69-6 95%
25g
€720.90 2023-07-18
Enamine
EN300-61677-2.5g
5-bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 95%
2.5g
$58.0 2023-05-03
eNovation Chemicals LLC
D259869-100g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 98%
100g
$3140 2024-05-24
eNovation Chemicals LLC
Y0978577-25g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 95%
25g
$410 2024-08-02
eNovation Chemicals LLC
Y1045536-25g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 98%
25g
$255 2024-06-07
abcr
AB443174-1g
5-Bromo-1,2,3,4-tetrahydroisoquinoline, 95%; .
81237-69-6 95%
1g
€111.90 2025-02-19
TRC
B688135-250mg
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6
250mg
$ 121.00 2023-04-18
Chemenu
CM144994-25g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97%
25g
$632 2021-08-05

5-Bromo-1,2,3,4-tetrahydroisoquinoline طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Solvents: Water ;  25 °C
1.3 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.4 Solvents: Water ;  0 °C
1.5 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.6 Reagents: Sodium hydroxide Solvents: Water ;  rt
المراجع
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
المراجع
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
المراجع
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: 1,3,2-Oxazaborolidin-5-one, 4-(phenylmethyl)-, salt with boron (1:1) Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  24 h, rt
المراجع
General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions
Du, Qianyu; et al, ACS Omega, 2020, 5(33), 21219-21225

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water
المراجع
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

طريقة الإنتاج 9

رد فعل الشرط
1.1 rt → 120 °C; 1.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Gold ,  Titania Solvents: Toluene ;  10 h, 2 MPa, 80 °C
المراجع
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts
Ren, Dong; et al, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

5-Bromo-1,2,3,4-tetrahydroisoquinoline Raw materials

5-Bromo-1,2,3,4-tetrahydroisoquinoline Preparation Products

5-Bromo-1,2,3,4-tetrahydroisoquinoline الوثائق ذات الصلة

مقالات موصى بها

الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:81237-69-6)5-Bromo-1,2,3,4-tetrahydroisoquinoline
A26328
نقاء:99%/99%
كمية:10g/25g
الأسعار ($):157.0/307.0